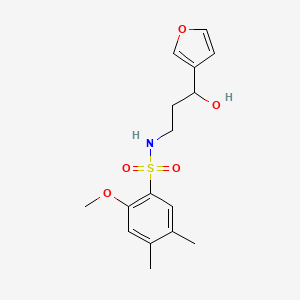

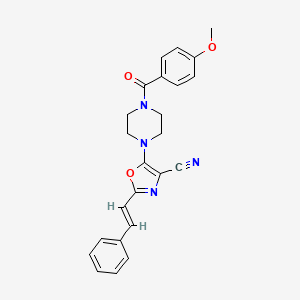

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of a protein called SMYD2, which plays a critical role in the development and progression of various types of cancer.

Mechanism of Action

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known for their high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The synthesis of furan derivatives and their reactions offer enormous scope in the field of medicinal chemistry .

Advantages and Limitations for Lab Experiments

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments. The compound has high purity and high yield, which makes it ideal for use in biochemical and cell-based assays. N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been extensively studied, and its mechanism of action is well understood. However, N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has some limitations for lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is also not very soluble in water, which can make it difficult to use in some assays.

Future Directions

There are several future directions for research on N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide as a therapeutic agent for cancer. The compound has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate the potential of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide as a tool for studying histone methylation and gene expression. The compound can be used to study the role of SMYD2 in various biological processes and to identify new targets for cancer therapy. Finally, future studies can focus on optimizing the synthesis method of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide to reduce the cost and increase the yield of the final product.

Synthesis Methods

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 3-(furan-3-yl)propane-1,2-diol. The reaction between these two compounds results in the formation of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of SMYD2, which is a histone methyltransferase that plays a critical role in the development and progression of various types of cancer. Inhibition of SMYD2 activity by N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to induce cell death in cancer cells and suppress tumor growth in animal models. N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDZGGRYDOQXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=COC=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)

![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)

![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)